Amidosulfenyl chloride, dibutyl-
Overview
Description
Amidosulfenyl chloride, dibutyl- is a molecule that includes the arrangement of atoms and the chemical bonds that hold the atoms together . It contains a total of 29 atoms; 18 Hydrogen atoms, 8 Carbon atoms, 1 Nitrogen atom, 1 Sulfur atom, and 1 Chlorine atom .
Molecular Structure Analysis
The 3D chemical structure image of Amidosulfenyl chloride, dibutyl- is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them . The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the Amidosulfenyl chloride, dibutyl- molecule .Scientific Research Applications
Pesticide Preparation
Di-N-butyl Amidosulfenyl Chloride: is utilized as a reagent in the synthesis of various pesticides . Its chemical properties facilitate the formation of compounds that are effective in pest control, contributing to agricultural productivity.
Bioremediation of Contaminated Environments
This compound has been studied for its role in the bioremediation of environments contaminated with dibutyl phthalate (DBP) . A bacterial consortium capable of degrading DBP, which includes Di-N-butyl Amidosulfenyl Chloride, can significantly improve the removal rate of DBP from contaminated soil, showcasing its potential for environmental cleanup efforts.
Plasticizer Degradation
Research has indicated that Di-N-butyl Amidosulfenyl Chloride can be part of a bacterial consortium that efficiently degrades plasticizers like DBP in various environments . This application is crucial for mitigating the impact of plasticizers, which are known endocrine disruptors, on ecosystems and human health.
Enhanced Adsorption of Organic Pollutants
The compound has been implicated in studies aiming to enhance the adsorption capacity of materials like biochar for organic pollutants, including DBP . This application is particularly relevant for water treatment technologies and the purification of aqueous solutions contaminated with organic compounds.
Research on Endocrine-Disrupting Compounds
Di-N-butyl Amidosulfenyl Chloride is involved in research concerning the degradation and removal of endocrine-disrupting compounds (EDCs) from the environment . Understanding its role in the breakdown of EDCs can lead to improved strategies for reducing the prevalence of these harmful substances.
Proteomics Research
In the field of proteomics, Di-N-butyl Amidosulfenyl Chloride serves as a reagent for various research applications . Its involvement in the study of proteins and their interactions is vital for advancing our knowledge in biology and medicine.
Mechanism of Action
Target of Action
Di-N-butyl Amidosulfenyl Chloride, also known as Amidosulfenyl chloride, dibutyl-, is primarily used in the synthesis of pesticides . The primary targets of this compound are the pests that these pesticides are designed to eliminate.
Result of Action
The primary result of the action of Di-N-butyl Amidosulfenyl Chloride is the synthesis of effective pesticides. These pesticides, when applied, can control and eliminate the target pests, protecting crops and improving agricultural yield .
properties
IUPAC Name |
(dibutylamino) thiohypochlorite | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18ClNS/c1-3-5-7-10(11-9)8-6-4-2/h3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFZQRHTZYGWPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)SCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1064409 | |
Record name | Amidosulfenyl chloride, dibutyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1064409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6541-82-8 | |
Record name | N,N-Dibutylamidosulfenyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6541-82-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Amidosulfenyl chloride, N,N-dibutyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006541828 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amidosulfenyl chloride, N,N-dibutyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Amidosulfenyl chloride, dibutyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1064409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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